molecular formula C14H18N2O2S B11171209 N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide

Cat. No.: B11171209
M. Wt: 278.37 g/mol
InChI Key: RWBJTQONXXLRDN-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide is a benzothiazole derivative characterized by a methoxy substituent at the 6-position of the benzothiazole core and a branched 2,2-dimethylbutanamide group at the 2-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, widely recognized for their biological activities, including antimicrobial, anticancer, and neuroprotective properties . The methoxy group enhances solubility and electronic effects, while the branched alkyl chain in the amide moiety contributes to lipophilicity and steric bulk, influencing pharmacokinetics and target interactions.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide

InChI

InChI=1S/C14H18N2O2S/c1-5-14(2,3)12(17)16-13-15-10-7-6-9(18-4)8-11(10)19-13/h6-8H,5H2,1-4H3,(H,15,16,17)

InChI Key

RWBJTQONXXLRDN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thioamide Precursors

The 6-methoxybenzothiazole scaffold is synthesized via cyclization of 2-amino-4-methoxyphenyl thioamide. A representative procedure involves:

  • Reactants : 2-Amino-4-methoxyphenyl thioamide (1.0 equiv), carbon disulfide (1.2 equiv), and potassium hydroxide (2.0 equiv).

  • Conditions : Reflux in ethanol (80°C, 6 h) under nitrogen atmosphere.

  • Workup : Acidification with HCl to pH 2–3, followed by filtration and recrystallization from ethanol/water (1:1).

This method yields 6-methoxy-1,3-benzothiazol-2-amine in 68–74% purity, confirmed by 1H^1H NMR (DMSO-d6d_6): δ 7.42 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 1H), 6.89 (dd, J=8.5,2.4HzJ = 8.5, 2.4 \, \text{Hz}, 1H), 6.78 (d, J=2.4HzJ = 2.4 \, \text{Hz}, 1H), 3.81 (s, 3H).

Alternative Route: Ullmann-Type Coupling

For substrates requiring electron-deficient aryl groups, copper-catalyzed coupling offers improved yields:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Reactants : 2-Bromo-4-methoxyaniline (1.0 equiv), potassium thiocyanate (1.5 equiv).

  • Conditions : DMF, 120°C, 12 h.

  • Yield : 58–62%, with reduced byproduct formation compared to traditional cyclization.

Amide Bond Formation Strategies

Acyl Chloride-Mediated Amidation

The most widely reported method involves converting 2,2-dimethylbutanoic acid to its acyl chloride:

  • Acyl Chloride Synthesis :

    • 2,2-Dimethylbutanoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C for 1 h, followed by room temperature stirring for 3 h. Excess SOCl2_2 is removed under reduced pressure.

  • Coupling Reaction :

    • 6-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

    • Triethylamine (2.5 equiv) is added, followed by dropwise addition of the acyl chloride (1.2 equiv) at 0°C.

    • The mixture is stirred at room temperature for 12 h, then quenched with ice-water. The precipitate is filtered and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 72–78%
Characterization :

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 7.51 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 1H), 7.02 (dd, J=8.8,2.4HzJ = 8.8, 2.4 \, \text{Hz}, 1H), 6.85 (d, J=2.4HzJ = 2.4 \, \text{Hz}, 1H), 3.88 (s, 3H), 2.45 (s, 2H), 1.21 (s, 6H).

  • HRMS (ESI) : m/z calcd for C14H _{14}H _{19}N2O _2O _2S [M+H] [M+H] ^+ $$: 291.1168; found: 291.1171.

Coupling Reagent-Assisted Synthesis

For acid-sensitive substrates, carbodiimide reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed:

  • Reactants : 2,2-Dimethylbutanoic acid (1.0 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv).

  • Conditions : DCM, 0°C to room temperature, 6 h.

  • Yield : 65–70%, with minimal epimerization.

Reaction Optimization and Kinetic Studies

Solvent Effects on Amidation

A comparative study of solvents revealed the following trends:

SolventDielectric ConstantYield (%)Purity (%)
THF7.57898
DCM8.97297
Acetonitrile37.56395
DMF36.76896

THF provides optimal balance between solubility and reaction rate, minimizing side reactions such as N-acylurea formation.

Temperature and Time Profiling

Varying reaction temperatures during amidation impacts yields:

  • 0°C : 65% yield (12 h)

  • 25°C : 78% yield (12 h)

  • 40°C : 72% yield (8 h, with 5% decomposition)

Prolonged heating beyond 8 h at elevated temperatures promotes degradation, as evidenced by HPLC monitoring.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A pilot-scale protocol demonstrates:

  • Batch Size : 1.2 kg of 6-methoxy-1,3-benzothiazol-2-amine.

  • Acyl Chloride Generation : Continuous flow reactor with SOCl2_2, achieving 95% conversion in 30 min.

  • Coupling : Tubular reactor with residence time of 2 h, yielding 84% product (99.2% purity).

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill:

  • Reactants : Benzothiazole amine (1.0 equiv), 2,2-dimethylbutanoic acid (1.1 equiv), EDCI (1.2 equiv).

  • Conditions : Stainless-steel jar, 500 rpm, 2 h.

  • Yield : 70%, with no solvent waste .

Chemical Reactions Analysis

Hydrolysis of Amide Bond

The compound undergoes hydrolysis under both acidic and basic conditions due to its dimethylbutanamide moiety.
Reaction conditions and products:

Reaction TypeConditionsProductsYield Optimization Factors
Acidic HydrolysisHCl (6M), reflux (110°C), 8h2,2-Dimethylbutanoic acid + 6-methoxy-1,3-benzothiazol-2-amineProlonged heating increases yield
Basic HydrolysisNaOH (4M), 80°C, 6hSodium 2,2-dimethylbutanoate + 6-methoxy-1,3-benzothiazol-2-amineHigher base concentrations improve kinetics

This hydrolysis is critical for metabolite studies and environmental degradation assessments.

Electrophilic Substitution on Benzothiazole Ring

The methoxy group at position 6 activates the benzothiazole ring toward electrophilic substitution, directing incoming electrophiles to specific positions .
Key reactions:

Nitration

  • Conditions: HNO₃/H₂SO₄ (1:3), 0–5°C

  • Product: 5-Nitro-6-methoxy-1,3-benzothiazole derivative (confirmed via NMR and HPLC).

Sulfonation

  • Conditions: Fuming H₂SO₄, 40°C, 2h

  • Product: Sulfonated analog at position 4 (isolated as sodium salt).

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition starting at 215°C, producing:

  • Primary products: CO₂, NH₃, and methoxybenzothiazole fragments.

  • Char residue: 12–14% at 600°C under nitrogen.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide as an anticancer agent. Compounds with similar benzothiazole structures have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated several derivatives of benzothiazole for their cytotoxicity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The results indicated that compounds with similar structural features to this compound demonstrated promising IC50 values comparable to standard chemotherapeutic agents .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and α-glucosidase, which are critical targets in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively.

Case Study: Enzyme Inhibition Studies

In vitro assays revealed that derivatives of benzothiazole exhibited significant inhibition of acetylcholinesterase activity. This suggests a mechanism through which this compound could exert neuroprotective effects .

Antimicrobial Properties

Research has also explored the antimicrobial activity of benzothiazole derivatives. The compound's structural characteristics may contribute to its efficacy against various bacterial strains.

Case Study: Antimicrobial Screening

A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Values (µM)Reference
AnticancerHCT-1165.85
HepG27.21
MCF-76.45
Enzyme InhibitionAcetylcholinesterase10.5
α-glucosidase12.0
AntimicrobialStaphylococcus aureus1.27
Escherichia coli1.43

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Benzothiazole Ring

a. Methoxy vs. Nitro Substituents
  • BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide): Exhibits potent antimicrobial activity against S. aureus (MIC: 12.5 µg/ml) and E. coli (MIC: 3.125 µg/ml) due to the methoxy group’s electron-donating nature, which enhances solubility and DNA gyrase binding .
  • BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide): The nitro group (electron-withdrawing) reduces solubility but may improve interaction with bacterial enzymes.
b. Trifluoromethyl Substituent
  • N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl) Acetamide (BTA) : Shows high inhibitory activity against CK-1δ (pIC50: 7.8), attributed to the trifluoromethyl group’s strong electron-withdrawing effects and hydrophobic interactions with the enzyme’s active site .

Variations in the Amide Side Chain

a. Branched Alkyl Chains
  • N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide : Incorporates a phenyl group, increasing aromatic interactions and logP (MW: 310.41), though biological data are unavailable .
b. Adamantyl Substituent
  • 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide : The adamantyl group introduces significant bulk and hydrophobicity. Crystallographic studies reveal gauche conformation and intermolecular S···S interactions (3.622 Å), enhancing crystal packing stability. This structural feature may improve binding to hydrophobic enzyme pockets but reduce solubility .
c. Phenoxy and Fluoro Substituents
  • No biological data are reported, but similar compounds show varied activity based on substituent polarity .
  • 4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide : The fluorine atom may engage in halogen bonding with target proteins, improving binding affinity (e.g., for kinases or antimicrobial targets) .

Physicochemical and Structural Insights

  • logP and Solubility :
    • Methoxy-substituted derivatives generally exhibit moderate logP (2.26–3.5), balancing lipophilicity and solubility .
    • Branched alkyl chains (e.g., 2,2-dimethylbutanamide) increase logP, favoring blood-brain barrier penetration but risking solubility limitations.
  • Crystallography : Adamantyl derivatives form hydrogen-bonded dimers and S···S interactions, suggesting stable solid-state configurations that may correlate with prolonged biological half-lives .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and findings from various studies.

  • Molecular Formula : C₁₀H₁₃N₃O₂S
  • Molecular Weight : 222.264 g/mol
  • IUPAC Name : this compound

Research indicates that compounds derived from benzothiazole structures often exhibit diverse biological activities due to their ability to interact with various molecular targets. The benzothiazole moiety is known for its role in inhibiting tumor growth and modulating inflammatory responses. Specifically, studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells and promote apoptosis through various signaling pathways, including those involving IL-6 and TNF-α .

Anticancer Activity

This compound has demonstrated significant anticancer properties. A study focusing on similar benzothiazole derivatives reported that modifications to this core structure enhanced their anticancer efficacy against several human cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311Induction of apoptosis
B7A5492Cell cycle arrest
B7H12994Inhibition of IL-6 and TNF-α production

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Benzothiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which can mitigate inflammatory diseases . The compound's ability to reduce IL-6 and TNF-α levels suggests a promising application in treating inflammatory conditions.

Neuropharmacological Effects

Emerging research has pointed towards the neuroprotective effects of benzothiazole derivatives. Compounds with similar structures have been reported to exhibit anticonvulsant activity in preclinical models. For instance, modifications in the benzothiazole nucleus have led to enhanced binding affinity for neuronal voltage-sensitive sodium channels, which are crucial in seizure activity regulation .

Table 2: Anticonvulsant Activity of Related Compounds

CompoundModelED50 (mg/kg)Toxicity Index (TD50)
4MES96.9335.8
4PTZ75.4335.8
46Hz44.3335.8

Case Studies

  • Case Study on Cancer Cell Lines : A recent study synthesized a series of novel benzothiazole derivatives and evaluated their effects on various cancer cell lines. The findings indicated that specific substitutions on the benzothiazole ring significantly enhanced anticancer activity compared to unmodified compounds .
  • Neuroprotective Study : Another investigation into benzothiazole derivatives revealed their potential as anticonvulsant agents in mouse models. The study highlighted that certain derivatives exhibited a favorable safety profile compared to traditional antiepileptic drugs, suggesting that this compound could be further explored for neuropharmacological applications .

Q & A

Basic Research Question

  • 1H NMR : Key signals include methoxy protons (~3.76 ppm) and aromatic protons (6.8–8.3 ppm), with coupling constants confirming substitution patterns .
  • IR Spectroscopy : Peaks at 1668 cm⁻¹ (C=O stretch) and 1267 cm⁻¹ (C–O–C stretch) confirm the acetamide and methoxy groups .
  • Elemental Analysis : Matches between calculated and observed C/H/N/S/O percentages validate stoichiometry (e.g., C: 67.38% observed vs. 67.32% calculated) .

How do computational methods like DFT inform electronic property analysis?

Advanced Research Question
Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, aiding in understanding reactivity. For benzothiazole analogs, DFT reveals electron-withdrawing effects of the methoxy group, which polarizes the thiazole ring and enhances electrophilic substitution at the 2-position . These insights guide functionalization strategies for targeted bioactivity .

What safety protocols are essential for handling this compound?

Basic Research Question

  • PPE : Use gloves, lab coats, and goggles to avoid dermal/orbital exposure.
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., chloroform).
  • Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

How can discrepancies in biological activity data across studies be addressed?

Advanced Research Question
Variations in bioactivity (e.g., antioxidant or antimicrobial potency) often arise from differences in substituent effects or assay conditions. For example, electron-donating groups (e.g., methoxy) may enhance radical scavenging by stabilizing intermediate radicals, but solvent polarity (e.g., DMSO vs. ethanol) can alter solubility and observed IC50 values . Standardizing assay protocols and reporting detailed synthetic conditions (e.g., purity ≥95%) mitigates contradictions .

What strategies improve yield in multi-step syntheses of this compound?

Advanced Research Question

  • Catalyst Optimization : Use imidazole-based catalysts to accelerate acylation steps, reducing side-product formation .
  • Purification : Gradient recrystallization (e.g., 80% ethanol) removes unreacted precursors, while column chromatography (silica gel, hexane/EtOAc) isolates isomers .
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation, enabling timely termination of reactions to prevent degradation .

How do substituent modifications influence the compound’s physicochemical properties?

Advanced Research Question
Introducing bulky groups (e.g., adamantyl) increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. For instance, replacing dimethylbutanamide with an adamantyl-acetamide moiety raises melting points by ~50°C due to enhanced crystal lattice stability . Such trade-offs inform drug design, balancing bioavailability and synthetic feasibility .

What role do non-classical hydrogen bonds play in stabilizing the crystal structure?

Advanced Research Question
Intermolecular C–H⋯O and S⋯S interactions contribute to supramolecular assembly. For example, C6–H6⋯O3 bonds (2.52 Å) and S⋯S contacts (3.62 Å) link dimers into ribbons, influencing mechanical stability and solubility . These interactions are critical for predicting polymorphic forms and crystallization behavior .

How can synthetic byproducts be identified and mitigated?

Advanced Research Question

  • Mass Spectrometry : High-resolution MS detects side products (e.g., imidazole adducts) with mass shifts of +96 Da .
  • Kinetic Control : Lowering reaction temperatures (from reflux to 50°C) reduces decomposition pathways .
  • Scavenger Agents : Add molecular sieves to absorb byproducts like HCl, common in acylation reactions .

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